molecular formula C10H15N3 B12915262 n-Cyclopentyl-2-methylpyrimidin-4-amine CAS No. 917896-01-6

n-Cyclopentyl-2-methylpyrimidin-4-amine

Cat. No.: B12915262
CAS No.: 917896-01-6
M. Wt: 177.25 g/mol
InChI Key: YMJUNIZWOAXVHM-UHFFFAOYSA-N
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Description

n-Cyclopentyl-2-methylpyrimidin-4-amine: is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Cyclopentyl-2-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with guanidine to form the cyclopentylguanidine intermediate. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the desired pyrimidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: n-Cyclopentyl-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: n-Cyclopentyl-2-methylpyrimidin-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antiviral, antibacterial, and anticancer agent. Its derivatives have shown promising activity against various biological targets, making it a valuable scaffold for drug development .

Industry: The compound is also used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of n-Cyclopentyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways. For example, it can inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Uniqueness: n-Cyclopentyl-2-methylpyrimidin-4-amine is unique due to the combination of the cyclopentyl group and the pyrimidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and materials science .

Properties

CAS No.

917896-01-6

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

N-cyclopentyl-2-methylpyrimidin-4-amine

InChI

InChI=1S/C10H15N3/c1-8-11-7-6-10(12-8)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,11,12,13)

InChI Key

YMJUNIZWOAXVHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)NC2CCCC2

Origin of Product

United States

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